2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640845-46-9
VCID: VC11856466
InChI: InChI=1S/C16H16F3N7/c1-11-10-12-14(20-4-5-26(12)23-11)24-6-8-25(9-7-24)15-21-3-2-13(22-15)16(17,18)19/h2-5,10H,6-9H2,1H3
SMILES: CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Molecular Formula: C16H16F3N7
Molecular Weight: 363.34 g/mol

2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

CAS No.: 2640845-46-9

Cat. No.: VC11856466

Molecular Formula: C16H16F3N7

Molecular Weight: 363.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine - 2640845-46-9

Specification

CAS No. 2640845-46-9
Molecular Formula C16H16F3N7
Molecular Weight 363.34 g/mol
IUPAC Name 2-methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C16H16F3N7/c1-11-10-12-14(20-4-5-26(12)23-11)24-6-8-25(9-7-24)15-21-3-2-13(22-15)16(17,18)19/h2-5,10H,6-9H2,1H3
Standard InChI Key BPDPGYMNZCXYAM-UHFFFAOYSA-N
SMILES CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Canonical SMILES CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Introduction

Structural Features

  • Pyrimidine Core: The pyrimidine ring is a fundamental component of nucleic acids and is often found in pharmaceuticals due to its ability to interact with biological targets.

  • Piperazine Ring: This heterocyclic ring is commonly used in drug design for its versatility in forming interactions with various receptors and enzymes.

  • Pyrazolo[1,5-a]pyrazine Moiety: This fused ring system is known for its pharmacological properties, including potential anticancer activities.

  • Trifluoromethyl Group: This substituent can enhance the compound's lipophilicity and stability, affecting its pharmacokinetic profile.

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multi-step organic reactions, including nucleophilic substitutions and condensations. The presence of multiple functional groups allows for various chemical modifications to enhance biological activity or develop new derivatives.

Biological Activities

While specific data on 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is scarce, similar compounds have shown promise in several therapeutic areas:

  • Anticancer Properties: Compounds with pyrazolo[1,5-a]pyrazine and piperazine moieties have been explored for their potential to inhibit kinases involved in cancer cell proliferation.

  • Neurological Applications: The presence of heterocyclic rings can facilitate interactions with neurological targets, potentially leading to neuroprotective effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidineSimilar pyrimidine core with trifluoromethyl substitutionKinase inhibitor, anticancer potential
1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]piperazineContains a triazolo[4,3-b]pyridazine moietyPotential kinase inhibitor
Pyrazolo[1,5-a]pyrimidinesFused pyrazole-pyrimidine coreAntiviral properties

Future Research Directions

Given the limited information available on 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine, future studies should focus on:

  • Synthesis Optimization: Developing efficient synthesis protocols to improve yield and purity.

  • Biological Evaluation: Investigating the compound's interactions with biological targets to elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and pharmacokinetic properties.

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